N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a hybrid heterocyclic compound combining indole and benzofuran moieties linked via an ethylcarboxamide bridge. The indole group, a privileged scaffold in medicinal chemistry, is fused with benzofuran, a structure known for diverse bioactivities. The synthesis of such compounds typically involves coupling reactions between carboxylic acid derivatives and amines, as exemplified in the evidence [1][^1^][2][^2^].
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(18-11-13-5-1-4-8-17(13)23-18)20-10-9-14-12-21-16-7-3-2-6-15(14)16/h1-8,11-12,21H,9-10H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTWBSNLQXQINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A widely adopted method involves the Friedel-Crafts acylation of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-5-methoxyacetophenone with chloroacetyl chloride in the presence of AlCl₃ generates the benzofuran skeleton through intramolecular cyclization. Subsequent hydrolysis under basic conditions (NaOH, EtOH/H₂O) yields 1-benzofuran-2-carboxylic acid (Yield: 68–72%).
Reaction Conditions:
- Temperature: 0–5°C (acyclization), 80°C (hydrolysis)
- Solvent: Dichloromethane (acyclization), ethanol/water (hydrolysis)
Palladium-Catalyzed C–H Arylation
Alternative routes employ palladium-catalyzed C–H activation for direct functionalization. For instance, 2-bromophenol derivatives undergo coupling with α-keto acids using Pd(OAc)₂/Xantphos to form benzofuran-2-carboxylic acids in a single step (Yield: 55–60%).
Optimized Parameters:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: K₂CO₃
- Solvent: DMF, 100°C
Preparation of 2-(1H-Indol-3-yl)ethylamine
Reduction of Tryptophan Derivatives
Tryptophan methyl ester undergoes hydrogenolysis using H₂/Pd-C in methanol to yield 2-(1H-indol-3-yl)ethylamine (Yield: 85–90%). This method benefits from commercial availability of tryptophan but requires high-pressure hydrogenation equipment.
Alkylation of Indole
Indole is alkylated with 2-bromoethylamine hydrobromide in the presence of NaH (THF, 0°C). The reaction proceeds via electrophilic substitution at the indole C3 position, followed by neutralization to isolate the amine (Yield: 70–75%).
Critical Considerations:
- Moisture-sensitive conditions due to NaH reactivity
- Short reaction times (≤2 h) to minimize byproduct formation
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 1-benzofuran-2-carboxylic acid with EDCl/HOBt in DMF facilitates coupling with 2-(1H-indol-3-yl)ethylamine. The reaction achieves 80–85% yield after 12 h at room temperature.
Reagent Ratios:
- EDCl: 1.2 equiv
- HOBt: 1.1 equiv
- Amine: 1.5 equiv
BOP-Reagent Assisted Coupling
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) enables rapid amide bond formation under mild conditions. Combining equimolar acid and amine with BOP (1.2 equiv) and DIPEA (2.0 equiv) in DMF achieves 90% conversion within 4 h.
Advantages:
- Reduced racemization risk
- Compatibility with acid-sensitive substrates
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + EDCl | 68–72 | ≥95 | Cost-effective reagents | Multi-step, moderate yield |
| Pd-Catalyzed + BOP | 55–60 | ≥98 | Fewer steps, high purity | Expensive catalysts |
| Alkylation + BOP | 70–75 | ≥97 | Scalable amine synthesis | Moisture-sensitive intermediates |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water (Yield recovery: 85–90%).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.87 (s, 1H, indole NH), 8.12 (d, J = 7.6 Hz, 1H, benzofuran H3), 7.58–6.95 (m, 8H, aromatic), 3.65 (t, J = 6.8 Hz, 2H, CH₂), 2.98 (t, J = 6.8 Hz, 2H, CH₂).
- HRMS : m/z calc. for C₁₉H₁₆N₂O₂ [M+H]⁺: 305.1285, found: 305.1289.
Industrial-Scale Considerations
Patent US20180002305A1 highlights a continuous flow process for benzofuran-2-carboxamide derivatives, achieving 92% yield via:
- Continuous Cyclization : Tubular reactor with AlCl₃ catalyst (residence time: 20 min).
- Inline Coupling : Microreactor mixing of acid chloride and amine streams (residence time: 5 min).
Economic Benefits:
- 40% reduction in solvent use
- 99.5% purity without chromatography
Emerging Methodologies
Enzymatic Amination
Lipase-mediated coupling in ionic liquids (e.g., [BMIM][BF₄]) demonstrates potential for greener synthesis, though yields remain suboptimal (50–55%).
Photoredox Catalysis
Visible-light-driven amide formation using Ru(bpy)₃Cl₂ accelerates coupling rates (t₁/₂ = 30 min) but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antitumor Activity
One of the most promising applications of N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is its antitumor activity . Research indicates that compounds with similar structures exhibit significant effects against various solid tumors, particularly colorectal and lung cancers.
Case Studies
- A study demonstrated that related indole derivatives inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range, suggesting that this compound may exhibit similar effects.
- Another investigation highlighted the compound's potential when used in combination with established chemotherapeutic agents like 5-fluorouracil, enhancing overall antitumor efficacy .
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory effects . The benzofuran component is known to interact with cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Biochemical Interactions
The compound has been shown to inhibit both COX-1 and COX-2 isoenzymes, leading to reduced production of pro-inflammatory mediators. This property positions it as a candidate for developing anti-inflammatory drugs .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties . Indole derivatives are known for their ability to modulate neurotransmitter systems and reduce oxidative stress, which is pivotal in neurodegenerative diseases.
Research Findings
Studies have indicated that related compounds can protect neuronal cells from apoptosis induced by oxidative stress, highlighting the potential for therapeutic applications in conditions like Alzheimer's disease.
Synthetic Applications
In addition to its biological activities, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential pharmacological activities.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications, particularly in the pharmaceutical sector. Its potential as a lead compound for drug development underscores its importance in medicinal chemistry research.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Indole derivatives | Inhibition of cell proliferation |
| Anti-inflammatory | Benzofuran compounds | Inhibition of COX enzymes |
| Neuroprotective | Indole derivatives | Reduction of oxidative stress |
Table 2: Comparison with Similar Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | TBD |
| Indole derivative A | 25 | Apoptosis induction |
| Benzofuran compound B | 15 | Viral replication inhibition |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the benzofuran moiety may interact with other biological targets. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Synthesis Flexibility: The DCC-mediated method () and mixed anhydride coupling () are widely used for amide bond formation. Phase-transfer catalysis () and ethanol/acetic acid-mediated reactions () offer alternative pathways for structurally complex analogues .
- For example, thiazole-containing analogues may enhance antimicrobial activity due to sulfur’s electronegativity .
Physicochemical and Spectroscopic Comparisons
- Melting Points: DCC (used in ) has a low melting point (34–35°C), favoring mild reaction conditions, whereas phase-transfer catalysis () requires polar solvents like methanol .
- Spectroscopic Signatures : All analogues were validated via $^1$H/$^13$C-NMR and HRMS, confirming amide bond formation. IR spectra () further verified carbonyl stretches (~1650–1750 cm$^{-1}$) .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a compound that merges the structural characteristics of indole and benzofuran, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{17}H_{16}N_{2}O_{2}, with a molecular weight of approximately 284.32 g/mol. The compound features an indole moiety linked to a benzofuran carboxamide, which may contribute to its unique pharmacological properties.
1. Antitumor Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit significant antitumor activity. A study demonstrated that compounds with similar structures were tested against various human tumor cell lines, including HT29 (colon carcinoma) and H460 (lung carcinoma). The cytotoxicity was assessed using the MTT assay, revealing promising results for compounds related to this class .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT29 (Colon Carcinoma) | 20 | Moderate cytotoxicity |
| H460 (Lung Carcinoma) | 15 | Significant cytotoxicity |
| PC3 (Prostate Carcinoma) | 25 | Moderate cytotoxicity |
2. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been highlighted in various studies. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds similar to this compound have been shown to inhibit COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory pathways, particularly COX enzymes.
- Cell Cycle Regulation : Indole derivatives are known to affect cell cycle progression, potentially leading to apoptosis in cancer cells.
- Signal Transduction Modulation : The compound may influence signaling pathways such as NFκB, which is involved in inflammation and cancer progression .
Case Study 1: Antitumor Efficacy
In a recent investigation, a series of indole-based compounds were synthesized and evaluated for their antitumor properties. Among these, this compound showed significant activity against colon and lung cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity of the compound to target proteins involved in tumor growth.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of indole derivatives. Researchers found that compounds like this compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential therapeutic application in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide, and how is structural confirmation performed?
- Synthesis : The compound is typically synthesized via amidation reactions. For example, benzofuran-2-carboxylic acid derivatives are coupled with 2-(1H-indol-3-yl)ethylamine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− under microwave-assisted conditions to enhance reaction efficiency .
- Structural Confirmation : Techniques include:
- IR spectroscopy for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C-NMR to confirm proton environments (e.g., indole NH at δ 10–11 ppm, benzofuran aromatic protons at δ 6.5–8.0 ppm).
- Mass spectrometry for molecular ion verification (e.g., [M+H]⁺ peaks) .
Q. How is the preliminary biological activity of this compound assessed in antimicrobial studies?
- Antibacterial : Agar well diffusion method against strains like E. coli or S. aureus, measuring zone-of-inhibition diameters .
- Antifungal : Poison food technique using C. albicans, assessing mycelial growth inhibition .
- Antitubercular : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with MIC values ≤6.25 µg/mL considered significant .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodology :
Introduce substituents at the benzofuran (e.g., electron-withdrawing groups) or indole (e.g., methyl/fluoro groups) to modulate electronic effects.
Test modified derivatives in bioassays (e.g., cytotoxicity against cancer cell lines).
- Example : Derivatives with para-methoxy substituents on benzofuran showed 2-fold higher antiproliferative activity (IC₅₀ = 8.2 µM) compared to unsubstituted analogs (IC₅₀ = 16.5 µM) .
| Substituent | Antiproliferative IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| None | 16.5 | HeLa |
| 4-OCH₃ | 8.2 | HeLa |
| 5-F | 12.3 | MCF-7 |
Q. What computational strategies predict the ADMET properties of this compound?
- Tools : ACD/Lab 2.0 or SwissADME for pharmacokinetic profiling.
- Key Parameters :
- Lipophilicity (LogP) : Optimal range 2–3 for blood-brain barrier penetration.
- Hepatotoxicity : Predicted via cytochrome P450 inhibition assays.
- Findings : The compound’s LogP = 2.8 suggests moderate bioavailability, but high plasma protein binding (>90%) may limit free drug concentration .
Q. How can contradictory data in bioactivity studies be resolved?
- Case Example : Discrepancies in antimicrobial MIC values across labs may arise from assay conditions (e.g., inoculum size, solvent DMSO %).
- Resolution :
Standardize protocols (CLSI guidelines for antimicrobial testing).
Validate results with orthogonal assays (e.g., time-kill kinetics for bactericidal vs. bacteriostatic effects) .
Q. What experimental approaches identify the molecular targets of this compound?
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
- Thermal Shift Assay : Monitor protein denaturation to identify stabilized targets (e.g., kinases or tubulin).
- CRISPR Screening : Genome-wide knockout libraries to pinpoint genes modulating compound sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
